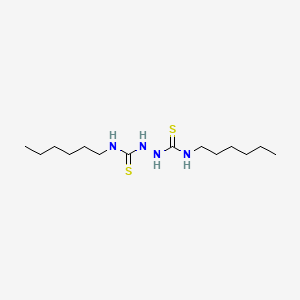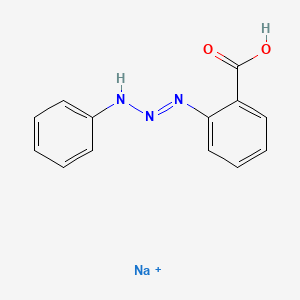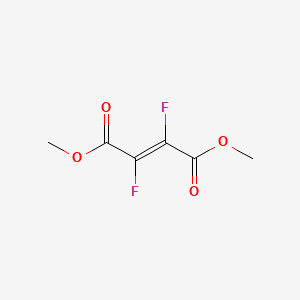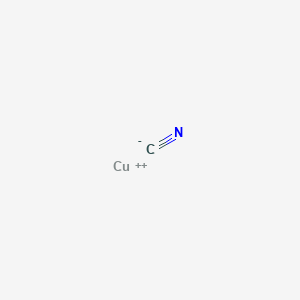![molecular formula C11H20 B14754855 (2S)-2-tert-butylbicyclo[2.2.1]heptane CAS No. 1125-54-8](/img/structure/B14754855.png)
(2S)-2-tert-butylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-tert-butylbicyclo[221]heptane is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group attached to the second carbon of the bicyclo[221]heptane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-tert-butylbicyclo[2.2.1]heptane typically involves the cycloaddition reactions of suitable precursors. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-tert-butylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, often leading to the formation of more stable derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce more saturated bicyclic compounds.
Applications De Recherche Scientifique
(2S)-2-tert-butylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-tert-butylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the tert-butyl group, making it less sterically hindered and potentially less reactive.
Bicyclo[2.1.1]hexane: A smaller bicyclic compound with different chemical properties and reactivity.
2-azabicyclo[2.2.1]heptane: Contains a nitrogen atom in the bicyclic framework, leading to different chemical behavior and applications.
Uniqueness
(2S)-2-tert-butylbicyclo[2.2.1]heptane is unique due to the presence of the tert-butyl group, which introduces steric hindrance and influences the compound’s reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Propriétés
Numéro CAS |
1125-54-8 |
|---|---|
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
(2S)-2-tert-butylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20/c1-11(2,3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3/t8?,9?,10-/m0/s1 |
Clé InChI |
BCKRBCNEFQYOCE-RTBKNWGFSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1CC2CCC1C2 |
SMILES canonique |
CC(C)(C)C1CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-1-[4-(methoxymethoxy)phenyl]ethanone](/img/structure/B14754778.png)
![(1S,9R)-4-(2,6-dibromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14754781.png)

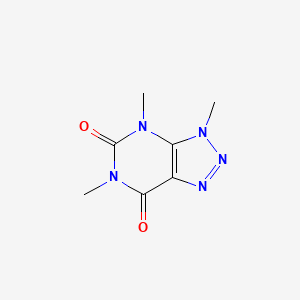
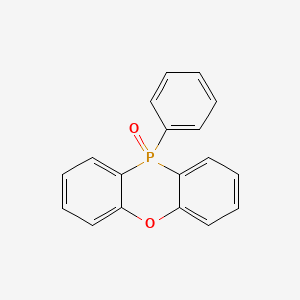
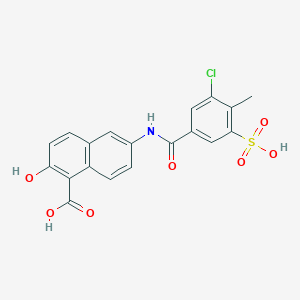

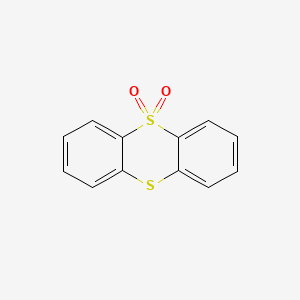
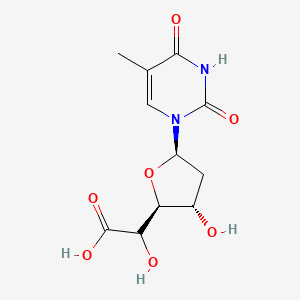
![Thieno[3,2-f][1,3]benzothiazole](/img/structure/B14754807.png)
